The Trajectory of a KRASG12D Inhibitor: A Technical Chronicle of MRTX1133's Discovery and Development
The Trajectory of a KRASG12D Inhibitor: A Technical Chronicle of MRTX1133's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development timeline of MRTX1133, a potent and selective non-covalent inhibitor of the KRASG12D mutation. This document provides a comprehensive overview of the key milestones, from initial discovery through preclinical evaluation and clinical investigation, culminating in the challenges that halted its progression. Detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a thorough understanding of this significant endeavor in targeting a once "undruggable" oncogene.
Discovery and Initial Characterization
MRTX1133 emerged from an extensive structure-based drug design campaign by Mirati Therapeutics, aimed at developing a selective inhibitor for the KRASG12D mutation, a prevalent driver in numerous cancers, particularly pancreatic ductal adenocarcinoma (PDAC)[1]. The discovery, first reported in 2021, marked a significant advancement in the field, offering a non-covalent approach to targeting this specific KRAS variant[1].
Mechanism of Action
MRTX1133 is a reversible inhibitor that selectively binds to the switch-II pocket of the KRASG12D protein in its inactive, GDP-bound state[2]. This binding event prevents the protein-protein interactions necessary for the activation of downstream signaling pathways, thereby inhibiting uncontrolled cell proliferation and survival. The selectivity of MRTX1133 for KRASG12D over wild-type KRAS and other RAS isoforms is a key attribute of its design[1].
Preclinical Evaluation: Potency, Selectivity, and Efficacy
A battery of in vitro and in vivo studies was conducted to characterize the pharmacological properties of MRTX1133. These investigations consistently demonstrated its high potency, selectivity, and anti-tumor activity in KRASG12D-mutant cancer models.
In Vitro Potency and Selectivity
MRTX1133 exhibited picomolar binding affinity to GDP-loaded KRASG12D and single-digit nanomolar potency in cellular assays. The tables below summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of MRTX1133
| Assay Type | Target | Metric | Value | Reference |
| Surface Plasmon Resonance (SPR) | KRASG12D | KD | ~0.2 pM | [3] |
| AlphaLISA | KRASG12D | IC50 | <2 nM | |
| TR-FRET Displacement Assay | KRASG12D (GDP-loaded) | IC50 | <2 nM | [4] |
| TR-FRET Displacement Assay | KRASWT (GDP-loaded) | IC50 | ~700-fold higher than G12D | [4] |
Table 2: Cellular Activity of MRTX1133 in KRASG12D-Mutant Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| AGS | Gastric | ERK Phosphorylation | IC50 | 2 nM | [3] |
| AGS | Gastric | 2D Viability | IC50 | 6 nM | [3] |
| Various KRASG12D cell lines | Various | Cell Viability | Median IC50 | ~5 nM | [1] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of MRTX1133 was evaluated in various cell line-derived and patient-derived xenograft (PDX) models harboring the KRASG12D mutation.
Table 3: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference |
| Panc 04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | |
| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | Near-complete response (85% regression) | [1] |
| HG-PMP PDX | Appendiceal Mucinous Neoplasm | 30 mg/kg BID (IP) | Profound tumor growth inhibition | [5] |
Clinical Development and Challenges
The promising preclinical data paved the way for the clinical development of MRTX1133.
Investigational New Drug (IND) Clearance and Clinical Trial Initiation
In October 2021, the U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for MRTX1133[1]. Subsequently, a Phase 1/2, first-in-human clinical trial (NCT05737706) was initiated on March 20, 2023, to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MRTX1133 in patients with advanced solid tumors harboring a KRASG12D mutation[1].
Formulation Challenges and Trial Termination
Despite the promising preclinical efficacy, the clinical development of MRTX1133 encountered a significant hurdle. The oral bioavailability of the initial formulation was found to be very low, a challenge attributed to the physicochemical properties of the molecule, particularly the presence of a secondary amine moiety that likely hindered gastrointestinal absorption[6][7]. This led to the termination of the Phase 1/2 clinical trial.
The Quest for an Orally Bioavailable Successor: The Prodrug Approach
To overcome the formulation challenges, a prodrug strategy was employed. The goal was to mask the problematic secondary amine to improve absorption, with the prodrug being converted to the active MRTX1133 in vivo.
Prodrug 9: A Potential Solution
A comprehensive screening of 38 prodrugs of MRTX1133 led to the identification of "prodrug 9"[6]. This compound demonstrated significantly improved pharmacokinetic properties and oral bioavailability in mice compared to the parent drug[6]. In a KRASG12D mutant xenograft mouse model, orally administered prodrug 9 was efficacious, indicating its potential as a viable oral therapeutic[6].
Table 4: Pharmacokinetic Parameters of MRTX1133 and Prodrug 9 in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Bioavailability (F%) | AUC (ng·h/mL) | Reference |
| MRTX1133 | 30 | 0.5% | 102 | [6] |
| Prodrug 9 | 30 | >7% | 4414 | [6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methodologies employed in the evaluation of MRTX1133, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: KRAS Signaling Pathway and MRTX1133 Inhibition.
Caption: Preclinical Evaluation Workflow for MRTX1133.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of MRTX1133.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX1133 on the proliferation of KRASG12D-mutant cancer cell lines.
Materials:
-
KRASG12D-mutant cancer cell lines (e.g., AGS, HPAC)
-
Appropriate cell culture medium and supplements
-
96-well, black-walled, clear-bottom plates
-
MRTX1133 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of culture medium[8]. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of MRTX1133 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., in GraphPad Prism).
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of MRTX1133 on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
KRASG12D-mutant cancer cell lines
-
MRTX1133
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of MRTX1133 for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics and affinity (KD) of MRTX1133 to KRASG12D.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified recombinant KRASG12D protein
-
MRTX1133 in a suitable running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the KRASG12D protein onto the activated surface.
-
Deactivate any remaining active esters.
-
-
Analyte Binding:
-
Inject a series of concentrations of MRTX1133 over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases.
-
-
Regeneration: Inject a regeneration solution to remove the bound MRTX1133 and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.
-
Conclusion
The development of MRTX1133 represents a landmark achievement in the pursuit of targeted therapies for KRAS-mutant cancers. Its discovery and preclinical evaluation demonstrated the feasibility of selectively inhibiting the KRASG12D oncoprotein with a non-covalent small molecule, offering significant hope for patients with these malignancies. However, the subsequent clinical development was hampered by formulation challenges, highlighting the critical importance of drug delivery and bioavailability in the translation of potent molecules into effective medicines. The ongoing development of a prodrug of MRTX1133 underscores the resilience and ingenuity of drug discovery and development, with the ultimate goal of delivering a transformative therapy to patients in need. This technical guide provides a comprehensive resource for researchers and drug development professionals, encapsulating the key learnings from the MRTX1133 journey.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. MRTX1133 (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
